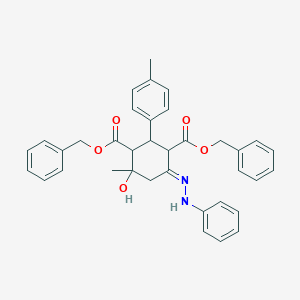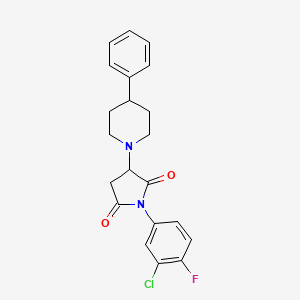![molecular formula C30H24N2O B11051613 (2E)-3-[(1-methyl-2-phenyl-1H-indol-4-yl)amino]-1,3-diphenylprop-2-en-1-one](/img/structure/B11051613.png)
(2E)-3-[(1-methyl-2-phenyl-1H-indol-4-yl)amino]-1,3-diphenylprop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-3-[(1-methyl-2-phenyl-1H-indol-4-yl)amino]-1,3-diphenylprop-2-en-1-one is a synthetic organic compound known for its complex structure and potential applications in various fields of scientific research. This compound features an indole moiety, a phenyl group, and a conjugated enone system, making it a subject of interest for chemists and researchers.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[(1-methyl-2-phenyl-1H-indol-4-yl)amino]-1,3-diphenylprop-2-en-1-one typically involves multi-step organic reactions. One common method includes the condensation of 1-methyl-2-phenyl-1H-indole-4-amine with benzaldehyde derivatives under basic conditions to form the intermediate Schiff base. This intermediate is then subjected to a Claisen-Schmidt condensation with acetophenone derivatives to yield the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures is essential to achieve the desired product specifications.
化学反応の分析
Types of Reactions
(2E)-3-[(1-methyl-2-phenyl-1H-indol-4-yl)amino]-1,3-diphenylprop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the enone system to the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
(2E)-3-[(1-methyl-2-phenyl-1H-indol-4-yl)amino]-1,3-diphenylprop-2-en-1-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
作用機序
The mechanism of action of (2E)-3-[(1-methyl-2-phenyl-1H-indol-4-yl)amino]-1,3-diphenylprop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound’s indole moiety allows it to interact with various enzymes and receptors, potentially inhibiting or activating their functions. The conjugated enone system can participate in Michael addition reactions, leading to the formation of covalent bonds with nucleophilic sites in biological molecules. These interactions can result in the modulation of cellular processes, including signal transduction, gene expression, and apoptosis.
類似化合物との比較
Similar Compounds
(2E)-3-(4-aminophenyl)-1-phenylprop-2-en-1-one: Similar structure but lacks the indole moiety.
(2E)-3-(1H-indol-3-yl)-1-phenylprop-2-en-1-one: Contains an indole moiety but differs in the position of the substituents.
(2E)-3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one: Contains a methoxy group instead of the amino group.
Uniqueness
(2E)-3-[(1-methyl-2-phenyl-1H-indol-4-yl)amino]-1,3-diphenylprop-2-en-1-one is unique due to its combination of an indole moiety, a phenyl group, and a conjugated enone system. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
分子式 |
C30H24N2O |
|---|---|
分子量 |
428.5 g/mol |
IUPAC名 |
(E)-3-[(1-methyl-2-phenylindol-4-yl)amino]-1,3-diphenylprop-2-en-1-one |
InChI |
InChI=1S/C30H24N2O/c1-32-28-19-11-18-26(25(28)20-29(32)23-14-7-3-8-15-23)31-27(22-12-5-2-6-13-22)21-30(33)24-16-9-4-10-17-24/h2-21,31H,1H3/b27-21+ |
InChIキー |
PPRCXVMOILONQV-SZXQPVLSSA-N |
異性体SMILES |
CN1C2=CC=CC(=C2C=C1C3=CC=CC=C3)N/C(=C/C(=O)C4=CC=CC=C4)/C5=CC=CC=C5 |
正規SMILES |
CN1C2=CC=CC(=C2C=C1C3=CC=CC=C3)NC(=CC(=O)C4=CC=CC=C4)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(4-cyclopropyl-5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B11051541.png)

![3-(Adamantan-1-YL)-N-[2-(furan-2-YL)ethyl]-4-methoxybenzamide](/img/structure/B11051558.png)
![3-(4-methoxyphenyl)-6-(1H-pyrazol-1-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11051569.png)
![Pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione, 1-(3,4-dimethylphenyl)-5,6,7,8-tetrahydro-6-(1-methylethyl)-](/img/structure/B11051577.png)
![1,2,4-Oxadiazol-5-amine, 3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(2-chlorophenyl)methyl]-](/img/structure/B11051579.png)
![1-(4-Fluorophenyl)-3-{1'-[(4-fluorophenyl)carbonyl]-4,4'-bipiperidin-1-yl}pyrrolidine-2,5-dione](/img/structure/B11051583.png)
![n1-{4-Methyl-2-[(phenylsulfonyl)amino]phenyl}benzene-1-sulfonamide](/img/structure/B11051584.png)
![3-(4-chlorophenyl)-N-(4-methoxyphenyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide](/img/structure/B11051587.png)
![4-bromo-N-{[2-(pyridin-4-ylcarbonyl)hydrazinyl]carbonothioyl}benzamide](/img/structure/B11051596.png)
![4-acetyl-5-(2,4-dichlorophenyl)-3-hydroxy-1-{2-[(2-hydroxyethyl)amino]ethyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11051601.png)
![1-(4-methoxyphenyl)-3-{4-[(4-methoxyphenyl)amino]piperidin-1-yl}-1H-pyrrole-2,5-dione](/img/structure/B11051607.png)

